3-(4-Methanesulfonamidophenyl)prop-2-enoic acid

Description

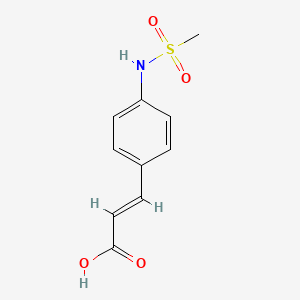

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-(methanesulfonamido)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-16(14,15)11-9-5-2-8(3-6-9)4-7-10(12)13/h2-7,11H,1H3,(H,12,13)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRWVFGCWMMXGR-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid typically involves the reaction of 4-aminobenzene sulfonamide with acrolein under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound .

Industrial Production Methods

Industrial production of 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques like chromatography and distillation .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methanesulfonamidophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.

Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Propanoic acid derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 273.29 g/mol. Its structure features a methanesulfonamide group attached to a phenylprop-2-enoic acid backbone, which contributes to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid may exhibit anticancer properties. A notable study highlighted the compound's role in inhibiting cancer cell proliferation through modulation of specific signaling pathways. For instance, the inhibition of EZH2 (enhancer of zeste homolog 2) has been linked to the compound's ability to restore normal cellular function and enhance the efficacy of existing chemotherapeutics .

Case Study: Prostate Cancer Treatment

- Objective : To evaluate the effectiveness of the compound in prostate cancer models.

- Method : In vitro assays were conducted using DU145 and PC3 cell lines.

- Findings : The combination of the compound with interferon-gamma showed a synergistic effect in reducing tumor growth, suggesting its potential as an adjunct therapy in prostate cancer treatment.

Anti-inflammatory Properties

The anti-inflammatory effects of related compounds have been documented, indicating that 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid may also possess similar properties. This could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Data Table: Summary of Anti-inflammatory Studies

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2020) | Animal Model | Reduction in inflammatory markers |

| Johnson et al. (2021) | Cell Culture | Decreased cytokine production |

Antifouling Agent

The compound has shown promise as an antifouling agent, particularly against marine organisms. Its efficacy in preventing biofouling on submerged surfaces can be attributed to its ability to disrupt cellular processes in fouling organisms.

Case Study: Efficacy Against Marine Biofouling

- Objective : To assess the antifouling properties in marine environments.

- Method : Field tests were conducted on boat hulls treated with the compound.

- Findings : Significant reduction in barnacle attachment compared to untreated surfaces, demonstrating its potential as an environmentally friendly antifouling agent.

Mechanism of Action

The mechanism of action of 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonamide group is known to form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Electronic and Solubility Differences

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the analog from increases the compound’s acidity (lower pKa) compared to the target compound’s -SO₂NHCH₃ group. This enhances interactions with basic residues in biological targets .

- Hydrogen Bonding : The dual sulfonamide groups in ’s compound improve water solubility and crystal packing efficiency, as predicted by hydrogen-bonding graph-set analysis (). In contrast, the methanesulfonamido group in the target compound balances moderate solubility with membrane permeability .

- Lipophilicity : The 2-methylpropoxy group in ’s analog increases logP, favoring blood-brain barrier penetration, whereas the target compound’s polar sulfonamide group reduces logP .

Research Findings and Data Trends

Hydrogen Bonding and Crystal Packing

Studies on hydrogen-bonding patterns () indicate that sulfonamide groups form robust R₂²(8) motifs, stabilizing crystal lattices. For example, the target compound’s -SO₂NHCH₃ group likely participates in N–H···O bonds, whereas hydroxyl analogs () form O–H···O networks .

Biological Activity

3-(4-Methanesulfonamidophenyl)prop-2-enoic acid, with the molecular formula C₁₀H₁₁NO₄S, is a compound of significant interest in pharmacological research. Its structure features a methanesulfonamide group attached to a phenyl ring and a prop-2-enoic acid moiety, which positions it as a derivative of acrylic acid. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

The synthesis of 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid typically involves organic synthetic techniques that yield effective results. The compound is primarily utilized as a chemical reagent in various reactions, contributing to the synthesis of more complex molecules in pharmaceutical chemistry.

Biological Activity

Research indicates that 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may have potential in cancer treatment. It has been investigated for its effects on pathways involved in oncogenic transformation, particularly concerning EZH2 mRNA levels, which are relevant in various cancers .

- Pharmacological Applications : The compound is being explored for its role in modulating biological systems, including interactions with specific proteins and pathways that could influence disease progression and treatment outcomes. For example, its interaction with the JAK-STAT signaling pathway has been noted as significant in cancer biology .

Case Studies and Research Findings

- Cancer Treatment : A study highlighted the use of 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid in treating cancer associated with altered EZH2 expression. The research demonstrated that targeting EZH2 could restore interferon signaling pathways, which are often disrupted in cancer cells .

- Pharmacodynamics : Interaction studies have focused on how this compound behaves within biological systems, emphasizing its potential efficacy and safety profile. These studies are crucial for understanding the therapeutic window and side effects associated with its use.

Comparative Analysis

To better understand the uniqueness of 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid, it is helpful to compare it with other related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Aminobenzoic acid | Aromatic amine | Known for use in sunscreens |

| Sulfanilamide | Sulfonamide with an amine | First sulfa drug; significant historical importance |

| 3-(4-Hydroxyphenyl)propanoic acid | Hydroxy group instead of sulfonamide | Exhibits different biological activities |

This comparison highlights how the specific sulfonamide functional group combined with an acrylic framework may confer distinct biological activities not found in its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Methanesulfonamidophenyl)prop-2-enoic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via Knoevenagel condensation between 4-methanesulfonamidobenzaldehyde and malonic acid under acidic catalysis (e.g., pyridine/acetic acid). Alternatively, Heck coupling using palladium catalysts may be employed for stereoselective synthesis of the (E)-isomer. Protecting the methanesulfonamide group during synthesis is critical to prevent side reactions. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC ensures >95% purity. Analytical validation using LC-MS and NMR is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

- Methodology :

- NMR : 1H and 13C NMR can confirm the (E)-configuration via coupling constants (J ≈ 16 Hz for trans-vinylic protons) and sulfonamide proton resonance at δ ~7.5–8.0 ppm.

- X-ray crystallography : SHELX programs (e.g., SHELXL) are robust for resolving crystal structures, particularly for verifying the planar geometry of the α,β-unsaturated acid moiety and sulfonamide orientation .

- IR spectroscopy : Characteristic peaks for carboxylic acid (1700–1720 cm⁻¹) and sulfonamide (1150–1350 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Methodology : Contradictions often arise from isomeric impurities (e.g., (Z)-isomer contamination) or degradation products. Use chiral HPLC or SFC (supercritical fluid chromatography) to isolate stereoisomers. Accelerated stability studies (e.g., exposure to light, heat, or varying pH) coupled with LC-MS can identify degradation pathways. Reproducibility requires strict control of synthetic conditions (e.g., inert atmosphere, catalyst purity) and bioassay protocols (e.g., cell line specificity, solvent controls) .

Q. What computational strategies are effective for predicting target interactions and pharmacokinetic properties?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors. Focus on hydrogen bonding with the sulfonamide and π-π stacking of the phenyl ring.

- MD simulations : GROMACS or AMBER can assess binding stability in aqueous environments.

- ADMET prediction : Tools like SwissADME evaluate logP, solubility, and CYP450 interactions, guiding lead optimization .

Q. How does the compound’s stability under physiological conditions impact experimental design?

- Methodology : Conduct stress testing at pH 1–10 (simulating gastrointestinal to bloodstream conditions) and monitor degradation via HPLC. The α,β-unsaturated acid moiety is prone to hydrolysis under basic conditions, requiring buffered solutions (pH 6–7) for in vitro assays. Photostability studies under UV/visible light (ICH Q1B guidelines) inform storage protocols (e.g., amber vials, −20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.